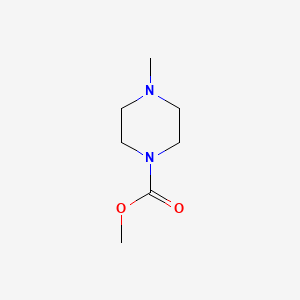

Methyl 4-methylpiperazine-1-carboxylate

Description

Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. google.com This prevalence is due to a combination of favorable properties inherent to the piperazine moiety.

The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological properties. i.moscow The basicity of the piperazine nitrogens can improve the aqueous solubility of drug candidates, a crucial factor for their absorption and distribution in the body. Furthermore, the piperazine ring can adopt a stable chair conformation, which can provide a rigid and predictable orientation for substituents to interact with biological targets such as enzymes and receptors. google.com

In organic synthesis, the differential reactivity of the two nitrogen atoms in a piperazine derivative allows for sequential and controlled introduction of various functional groups, making it an invaluable building block for constructing complex molecules.

Overview of the Chemical Compound's Research Relevance and Utility

Methyl 4-methylpiperazine-1-carboxylate serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. nih.gov Its structure is particularly useful for introducing the 4-methylpiperazine-1-carbonyl moiety into a target molecule.

One of the most prominent applications of this compound is in the development of prodrugs. A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as its solubility, stability, or absorption.

A notable example is its use in the synthesis of prodrugs for the atypical antipsychotic drug, aripiprazole. google.comgoogle.com By chemically linking this compound to aripiprazole, researchers have developed new chemical entities with the potential for modified release profiles. google.com The synthesis involves creating a carbamate (B1207046) linkage, where the piperazine-containing group is designed to be cleaved in vivo to release the active aripiprazole.

Another significant area of research is its application in the synthesis of prodrugs for nitroxoline (B368727), a compound with both antibacterial and anti-tumor properties. google.comgoogle.com Nitroxoline itself has limitations such as low water solubility and a short biological half-life. google.com By creating a prodrug using this compound, scientists aim to enhance its pharmacokinetic profile, potentially leading to improved efficacy and patient compliance. google.comgoogle.com The synthesis of these prodrugs often involves the reaction of a chloromethyl derivative of this compound with the parent drug. google.com

The utility of this compound is further highlighted in its role in creating selective M1 antagonists, which are of interest for treating neurological disorders. mdpi.com

Interactive Table 2: Spectroscopic Data of this compound Derivative

The following data pertains to a derivative, (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)this compound, which incorporates the title compound's structure.

| Type of Spectroscopy | Observed Signals (as reported for a derivative containing the moiety) |

| ¹H NMR (in CDCl₃, 300MHz) | δ 1.68-1.88 (m, 4H), 2.25-2.42 (m, 7H), 2.45-2.55 (m, 2H), 2.61-2.76 (m, 6H), 2.85 (dd, 2H), 3.02-3.16 (m, 4H) google.com |

| Mass Spectrometry (m/z) | For a related nitroxoline prodrug, (5-nitroquinolin-8-yloxy)this compound, the calculated mass is 346.1 and the observed [M+H]⁺ is 347.1. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJWHXPIKDVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281614 | |

| Record name | methyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-85-2 | |

| Record name | 7560-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 4-methylpiperazine-1-carboxylate

The direct synthesis of this compound is typically achieved through the straightforward N-acylation of 1-methylpiperazine (B117243). This reaction involves treating 1-methylpiperazine with methyl chloroformate. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired carbamate (B1207046) ester. This esterification is a common and efficient method for producing N-alkoxycarbonyl derivatives of piperazine. nih.govgoogle.com

Another established pathway involves a two-step process beginning with the synthesis of the intermediate 4-methylpiperazine-1-carbonyl chloride. sigmaaldrich.comsigmaaldrich.com This activated acyl chloride can then be reacted with methanol (B129727). The alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the acyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct. Optimization of these reactions often requires careful control of temperature, typically between 0–5°C, to minimize side reactions and the use of an inert atmosphere to prevent hydrolysis of the reactive intermediates.

**2.2. Synthesis of Related Piperazine-1-Carboxylate Derivatives

The synthesis of the broader class of piperazine-1-carboxylate derivatives employs a variety of strategic pathways, enabling the construction of a diverse library of compounds. These methodologies include the preparation of key precursors, direct carboxylation and esterification, multicomponent reactions, and ring formation strategies.

The synthesis of 4-methylpiperazine-1-carbonyl chloride, often isolated as its hydrochloride salt, is a critical step for many subsequent derivatizations. nih.gov

Phosgene-Based Synthesis : The classical method involves the reaction of 1-methylpiperazine with the highly reactive and toxic gas, phosgene (B1210022) (COCl₂). This process forms the desired carbonyl chloride but necessitates stringent safety protocols and specialized equipment due to the hazards associated with phosgene.

Phosgene-Alternative Synthesis : To circumvent the dangers of phosgene, safer alternatives like di(trichloromethyl) carbonate (triphosgene) are widely used. google.com Triphosgene (B27547), a solid, serves as a convenient in-situ source of phosgene. The reaction is typically conducted in an organic solvent such as toluene, dioxane, or dichloromethane. google.com The molar ratio of 1-methylpiperazine to the triphosgene equivalent is a key parameter, generally ranging from 1:0.30 to 1:1.0.

A detailed synthesis using a phosgene alternative involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent like dichloromethane, adding triethylamine, and then slowly introducing N-methylpiperazine to yield the target compound. google.com The reaction conditions for these precursor syntheses are crucial for achieving high yields and purity.

Table 1: Reaction Parameters for 4-Methylpiperazine-1-carbonyl chloride Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Materials | 1-Methylpiperazine and a phosgene source (e.g., phosgene, triphosgene) | |

| Solvents | Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran | |

| Molar Ratio | 1-methylpiperazine to trichloromethyl carbonate ether: 1:0.30 to 1:1.0 | |

| Reaction Temperature | 15–150 °C; often controlled at 0–5 °C initially to manage reactivity | |

| Reaction Time | 1–10 hours |

| Reported Yields | 75% to 98.5% | |

Carboxylation and subsequent esterification are fundamental transformations for producing piperazine-1-carboxylate esters. nih.gov A prevalent method involves reacting a piperazine derivative with an appropriate chloroformate ester, such as ethyl chloroformate, in the presence of a base to neutralize the HCl generated. nih.gov For example, the synthesis of various 1-piperazinecarboxylic acid ethyl ester derivatives has been reported using this approach. nih.gov

Alternatively, a two-step process can be employed. First, the piperazine is carboxylated, often using CO₂ or a derivative, to form a carbamic acid, which is then esterified. For instance, an improved process for synthesizing 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester involves reacting 1-(2-fluoro-4-nitro-phenyl)-piperazine with di-tert-butoxycarbonyl anhydride. google.com This reaction directly introduces the tert-butyl carboxylate group onto the piperazine nitrogen. google.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly powerful for generating chemical diversity around a piperazine core. nih.govresearchgate.net

In a "split-Ugi" reaction, a bis-secondary diamine like piperazine can react with an acid, a carbonyl component (like formaldehyde), and an isocyanide. nih.gov This strategy allows for the synthesis of complex 1,4-disubstituted piperazine derivatives in high yields. nih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of piperazine-based dopamine (B1211576) receptor ligands and other complex heterocyclic structures like piperazinones and piperazine–benzimidazoles. nih.govrsc.orgthieme-connect.com The reaction is notable for its operational simplicity and tolerance of various functional groups, making it a valuable tool in medicinal chemistry for creating libraries of pharmacologically relevant scaffolds. rsc.orgthieme-connect.com

The formation of the piperazine ring itself can be achieved through various cyclization and ring-opening strategies, providing access to carbon-substituted piperazines that are otherwise challenging to synthesize. nih.gov

Cyclization Methodologies :

Dieckmann Cyclization : This intramolecular condensation reaction can be used to form piperazine-2,5-diones (diketopiperazines), which are precursors to piperazines. acs.orgthieme-connect.com The reaction involves the cyclization of a linear substrate of the type CH₂(X)-N(R)C(O)CH₂N(R')CO₂R'', where a methylene (B1212753) group activated by an electron-withdrawing group (X) attacks a carbamate or ester carbonyl. acs.orgepa.gov These diketopiperazines can then be reduced to the corresponding piperazine. researchgate.net

Reductive Cyclization : A general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine intermediate. nih.govmdpi.com This intermediate then undergoes a catalytic reductive cyclization, often using a palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst, to form the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. nih.govmdpi.com

Ring-Opening Methodologies :

DABCO Bond Cleavage : A highly efficient method for synthesizing functionalized piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org DABCO can be activated with various electrophiles, such as alkyl halides or aryl halides, to form a quaternary ammonium (B1175870) salt. rsc.org This activated salt is then susceptible to nucleophilic attack, which cleaves a C-N bond and opens the bicyclic structure to yield a piperazine derivative. rsc.orgmdpi.com This strategy has been used in one-pot, multicomponent reactions to generate a wide array of piperazine structures. rsc.orgresearchgate.net

Epoxide Ring-Opening : The piperazine ring can act as a nucleophile to open an epoxide ring. nih.gov This reaction, often catalyzed by Lewis acids like Al(OTf)₃, forms β-amino alcohols bearing a piperazine motif, which are valuable intermediates in the synthesis of physiologically active compounds. nih.gov

Reductive amination is a cornerstone reaction in amine synthesis and is frequently used to prepare piperazine-containing compounds. mdpi.com This method can be applied in several ways:

N-Alkylation : An existing piperazine or piperazinone can be N-alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. mdpi.comgoogle.comnih.gov This is a common final step in the synthesis of many pharmaceutical agents. mdpi.com

Ring Formation : Intramolecular reductive amination is a key strategy for constructing the piperazine ring itself. nih.govresearchgate.net A linear diamine precursor containing carbonyl groups can be induced to cyclize under reductive conditions. For example, a β-keto ester derived from an amino acid can undergo reductive amination with ammonium acetate (B1210297) to form a 1,4-diamine, which is a direct precursor for cyclization into a piperazine ring. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 1-chloroformyl-4-methylpiperazine hydrochloride |

| 1-methylpiperazine |

| 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester |

| 4-methylpiperazine-1-carbonyl chloride |

| Al(OTf)₃ (Aluminum triflate) |

| di(trichloromethyl) carbonate (triphosgene) |

| Di-tert-butoxycarbonyl anhydride |

| Ethyl chloroformate |

| Formaldehyde |

| Hydrochloric acid |

| Methanol |

| This compound |

| Methyl chloroformate |

| N-methylpiperazine |

| Phosgene |

| Piperazine |

| Piperazine-2,5-diones |

| Raney Nickel (Ra-Ni) |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride (STAB) |

Advanced Synthetic Techniques in Piperazine Chemistry

The synthesis of piperazine derivatives, a scaffold of significant interest in medicinal chemistry, has evolved to include sophisticated methods that offer greater efficiency, diversity, and scalability. researchgate.net For a target molecule such as this compound, these advanced techniques provide powerful tools for both discovery and large-scale production.

Parallel Solid-Phase Synthesis

Parallel solid-phase synthesis (SPPS) is a cornerstone of modern combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. youtube.com This methodology is particularly well-suited for exploring the structure-activity relationships of piperazine-based molecules by systematically varying substituents around the core scaffold. In SPPS, a starting material is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out in parallel reaction vessels. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

While specific literature on the parallel solid-phase synthesis of this compound is not prominent, the principles are readily applied. Strategies have been developed for the solid-phase synthesis of libraries based on piperazine scaffolds, such as 4-phenyl-2-carboxy-piperazine. nih.govdiva-portal.org These approaches typically involve immobilizing a piperazine precursor onto a resin and then diversifying the structure through reactions like N-acylation, N-alkylation, or sulfonylation. nih.gov Polyamines incorporating piperazine units have also been successfully constructed on solid supports. nih.gov

A hypothetical parallel synthesis to generate analogs of this compound could involve the following steps:

Immobilization of a suitable piperazine precursor (e.g., a protected piperazine-1-carboxylate) onto a solid support.

Distribution of the resin into a multi-well plate or parallel synthesizer apparatus. youtube.com

Parallel derivatization at the N4 position with a library of alkylating agents.

Cleavage from the resin and purification to yield a library of N-substituted piperazine-1-carboxylates.

This approach allows for the efficient creation of hundreds of distinct compounds in a single synthesis campaign, facilitating the exploration of chemical space around the parent molecule.

Table 1: Hypothetical Parallel Solid-Phase Synthesis Scheme for Piperazine Analogs

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Loading | Immobilization | Piperazine-1-carboxylic acid, Linker (e.g., Wang resin), Coupling agent (e.g., DIC/DMAP) | Anchor scaffold to solid support |

| 2. Deprotection | N-Boc Removal | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Expose secondary amine for derivatization |

| 3. Diversification | Reductive Amination | Library of Aldehydes/Ketones (R-CHO), NaBH(OAc)₃ | Introduce diverse substituents at N4 |

| 4. Cleavage | Resin Cleavage | 95% TFA in water | Release final products from support |

Photocatalytic Synthetic Methods

Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis, offering mild conditions for reactions that were previously challenging. nsf.gov This approach has been successfully applied to the synthesis and functionalization of piperazine rings. researchgate.netmdpi.com These methods often proceed via the generation of radical intermediates, enabling novel bond formations that are difficult to achieve with traditional thermal methods. mdpi.com

Several photocatalytic strategies are relevant to piperazine chemistry:

C-H Functionalization: Direct functionalization of C-H bonds adjacent to the nitrogen atoms in N-protected piperazines (like N-Boc-piperazine) can be achieved. nsf.govmdpi.com Using iridium or organic photocatalysts, these C-H bonds can be arylated, vinylated, or alkylated, providing a direct route to substituted piperazine cores without the need for pre-functionalized starting materials. mdpi.com

Decarboxylative Annulation: The "CarboxyLic Amine Protocol" (CLAP) utilizes a photoredox-catalyzed decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to construct the piperazine ring, yielding diverse C2-substituted piperazines. mdpi.com

SnAP and SLAP Reagents: The Tin Amine Protocol (SnAP) and the more recent tin-free Silicon Amine Protocol (SLAP) use photocatalysis to generate N-unprotected piperazines from aldehydes and ketones. researchgate.netnsf.gov Continuous flow photochemistry has been employed with these methods to enhance scalability and safety. nsf.govmdpi.com

These photocatalytic methods provide innovative pathways to synthesize complex piperazine derivatives. For instance, a photocatalytic C-H functionalization could theoretically be applied to an N-Boc protected 1-methylpiperazine to introduce substituents at the C2 position, followed by conversion to the methyl carboxylate. A programmable synthesis using organic photoredox catalysis allows for the creation of diverse piperazine cores through direct substrate oxidation and radical cyclization with imines. nih.govorganic-chemistry.org

Table 2: Overview of Selected Photocatalytic Methods for Piperazine Synthesis

| Method | Catalyst Type | Substrates | Product Type | Key Advantage |

|---|---|---|---|---|

| C-H Arylation | Iridium (e.g., Ir(ppy)₃) | N-Boc-piperazine, Dicyanobenzene | α-Aryl-piperazine | Direct functionalization of the piperazine core. mdpi.com |

| CLAP Protocol | Iridium or Organic (4CzIPN) | Glycine-based diamine, Aldehydes | C2-substituted piperazines | Builds the piperazine ring with substitution. mdpi.com |

| SLAP Protocol | Not specified (Blue Light) | SLAP reagent, Aldehydes/Ketones | N-Unprotected piperazines | Tin-free alternative to SnAP reagents. researchgate.net |

| Programmable Synthesis | Organic Photocatalyst | Diamine, Carbonyl compound | C-substituted piperazines | Circumvents the need for radical precursors. nih.gov |

Industrial Production Methodologies and Optimization

The transition from laboratory-scale synthesis to industrial production requires a focus on cost, safety, efficiency, and robustness. For this compound, an industrial synthesis would likely start from readily available, low-cost materials such as N-methylpiperazine or involve building the piperazine ring from precursors like diethanolamine. google.com

Key considerations for optimization and scale-up include:

Route Selection: One common route to unsymmetrically substituted piperazines is the N-acylation or N-alkylation of a piperazine starting material. A major challenge is preventing the formation of undesired disubstituted by-products. One industrial strategy to achieve mono-substitution involves using a large excess of the starting piperazine or employing protonation as a simple and effective protecting group, which is a subject of patented procedures. mdpi.comnih.gov

Reaction Conditions: Optimization involves fine-tuning parameters such as solvent, temperature, catalyst, and reaction time. For N-acylation reactions, greener approaches using water as a solvent and microwave irradiation have been developed to improve efficiency and environmental impact, with potential for scale-up. mdpi.com For large-scale production, moving from stoichiometric reagents (e.g., copper in some coupling reactions) to catalytic systems is crucial for economic and environmental reasons. mdpi.com

Purification: Developing a scalable and efficient purification method is critical. While laboratory syntheses may rely on chromatography, industrial processes favor crystallization or distillation to isolate the final product in high purity. Research into the pilot-scale synthesis of piperazine from ethylene (B1197577) diamine has focused on optimizing parameters like temperature and flow rate to maximize yield and conversion, demonstrating the empirical work required for industrialization. researchgate.net

Patented methods for synthesizing related compounds, such as N-Boc piperazine from diethanolamine, highlight multi-step industrial processes involving chlorination, Boc protection, and cyclization, designed for high yield and purity. google.com Such strategies, which build the ring system in a controlled manner, are often preferred for large-scale manufacturing over those that require difficult-to-separate mixtures.

| Alkylation of Precursor | Piperazine-1-carboxylate | N-Alkylation with methylating agent (e.g., formaldehyde/formic acid) | Good for installing the methyl group last. | Requires synthesis of the piperazine carboxylate precursor. researchgate.net |

Chemical Reactivity and Transformation Mechanisms

General Reaction Classes of the Piperazine-1-Carboxylate Moiety

The piperazine-1-carboxylate structure is a common motif in synthetic chemistry, often employed as a protected form of piperazine (B1678402). This moiety undergoes a range of reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the elaboration of the piperazine core.

The piperazine ring, particularly when protected as a carbamate (B1207046), is susceptible to oxidation at several positions. Oxidation can occur at the nitrogen atoms or, more synthetically useful, at the α-carbon atoms adjacent to the nitrogen.

Kinetic studies on the oxidation of piperazines by reagents like bromamine-T in acidic media show a first-order dependence on the concentration of both the oxidant and the piperazine. scirp.org The reaction rate is enhanced by electron-donating groups on the piperazine ring. scirp.org The oxidation of aqueous piperazine is also a significant process in industrial applications like CO2 capture, where it can be catalyzed by metal ions such as iron (Fe²⁺) and copper (Cu²⁺). utexas.eduresearchgate.net This process occurs via a free-radical mechanism involving dissolved oxygen and can lead to a variety of degradation products, including piperazinol, piperazinone, and eventually formate (B1220265) and ammonia. researchgate.netutexas.edu

A key oxidative transformation for carbamate-protected piperazines is the C-H functionalization at the carbon alpha to the nitrogen atom. This can be achieved using hypervalent iodine reagents or through photoredox catalysis. mdpi.comnih.gov These methods generate an N-acyliminium ion intermediate, which is a powerful electrophile. nih.gov This intermediate can then be trapped by various nucleophiles, effectively achieving an oxidative substitution at the C-2 position of the piperazine ring. nih.gov For instance, photoredox C-H alkylation and heteroarylation of carbamate-protected piperazines proceed via the formation of an α-aminyl radical, which can couple with various partners. mdpi.com

Table 1: Summary of Oxidation Reactions of Piperazine-1-Carboxylate Derivatives

| Reaction Type | Reagents & Conditions | Key Intermediate(s) | Products | Citations |

|---|---|---|---|---|

| C-H Alkylation | Organic Photoredox Catalysts (e.g., Acridinium salts), α,β-Unsaturated Carbonyls | α-Carbamyl radical | C-2 Alkylated Piperazine | mdpi.com |

| C-H Heteroarylation | Ir(III) Photocatalyst, Heteroarene | Amine radical cation, α-Aminyl radical | C-2 Heteroarylated Piperazine | mdpi.com |

| α-Azidonation | Iodosobenzene (PhIO)n, TMSN₃ | N-Acyliminium ion | α-Azido Carbamate | nih.gov |

| Aqueous Oxidation | Dissolved O₂, Metal Catalysts (Fe²⁺, Cu²⁺), Heat | Free radicals | Piperazinol, Piperazinone, N-formylpiperazine | utexas.eduresearchgate.netutexas.edu |

The carbamate functional group in Methyl 4-methylpiperazine-1-carboxylate is generally stable to many reducing agents, but it can be reduced under more forcing conditions. While the ester-like portion of the carbamate is less reactive than a true ester, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate carbonyl. This reduction typically cleaves the carbonyl-oxygen bond, converting the carbamate into an N-methyl group. In the case of this compound, this would result in the formation of 1,4-dimethylpiperazine (B91421).

In the broader context of piperazine synthesis, reduction reactions are common. For example, pyrazines can be catalytically reduced to piperazines, and carboxyamides can be reduced to form N-alkyl piperazines. nih.govrsc.org Reductive cyclization of dioximes is another pathway to the piperazine ring, involving the catalytic hydrogenation of C=N bonds. nih.gov

Nucleophilic substitution reactions involving the piperazine-1-carboxylate moiety can occur at several sites. While the N-1 nitrogen is acylated and thus a poor nucleophile, the N-4 nitrogen in a precursor like methyl piperazine-1-carboxylate is a potent nucleophile for N-alkylation and N-arylation reactions. nih.gov These reactions are fundamental to the synthesis of many complex piperazine-containing molecules. nih.gov Common methods include reaction with alkyl halides, reductive amination with aldehydes or ketones, and metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination for N-arylation. nih.gov

For this compound itself, where both nitrogens are substituted, nucleophilic substitution reactions primarily target the carbon skeleton of the piperazine ring. As mentioned in the oxidation section, the formation of N-acyliminium ions at the C-2 position enables subsequent attack by nucleophiles. nih.gov This represents a nucleophilic substitution at a carbon atom, facilitated by initial oxidation. mdpi.comnih.gov This strategy allows for the introduction of a wide range of substituents onto the piperazine core that would otherwise be difficult to install. mdpi.com

Reactivity of the Carbamate Functional Group

The methyl carbamate group (-N-CO₂CH₃) is a key functional handle in this compound. It acts as an amide-ester hybrid, with the carbonyl carbon being electrophilic and susceptible to attack by nucleophiles. Its reactivity is generally lower than that of esters or acid chlorides but sufficient for a range of important transformations. libretexts.org

The hydrolysis of carbamates is a well-studied process that can be catalyzed by acid or base, or occur spontaneously under neutral conditions. researchgate.netrsc.org The reaction involves the cleavage of the carbamate linkage to release the parent amine, an alcohol, and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (BAc2). researchgate.netrsc.org A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. rsc.org The subsequent collapse of this intermediate can eliminate either the methoxide (B1231860) ion (CH₃O⁻) or the piperazine anion. The elimination of the better leaving group, typically the alkoxide, is followed by deprotonation steps to yield 4-methylpiperazine-1-carboxylic acid, which may further decarboxylate, and methanol (B129727). nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. researchgate.net This is followed by the formation of a tetrahedral intermediate and subsequent elimination of methanol to give the carbamic acid of 1-methylpiperazine (B117243). Carbamic acids are generally unstable and readily decompose to the free amine (1-methylpiperazine) and carbon dioxide.

Spontaneous Hydrolysis: Under neutral pH, a spontaneous, water-catalyzed hydrolysis can occur. researchgate.net This process is generally slower but can be significant, particularly for carbamates designed as prodrugs that release an active amine under physiological conditions. researchgate.net The coordination of metal ions can also trigger or accelerate carbamate hydrolysis. rsc.org

Table 2: Products of this compound Hydrolysis

| Hydrolysis Condition | Mechanism | Primary Products | Citations |

|---|---|---|---|

| Basic (e.g., NaOH) | BAc2 Nucleophilic Acyl Substitution | 1-Methylpiperazine, Methanol, Carbonate | researchgate.netrsc.org |

| Acidic (e.g., HCl) | AAc2 Nucleophilic Acyl Substitution | 1-Methylpiperazine, Methanol, Carbon Dioxide | researchgate.net |

| Neutral/Spontaneous | General Base-Catalyzed Attack of Water | 1-Methylpiperazine, Methanol, Carbon Dioxide | researchgate.netresearchgate.net |

The electrophilic carbonyl center of the carbamate group can be attacked by a variety of nucleophiles other than water. These reactions follow the general nucleophilic acyl substitution pathway, involving the formation and breakdown of a tetrahedral intermediate. libretexts.org

Reactions with Amines (Aminolysis): Reaction with a primary or secondary amine leads to the formation of a substituted urea. In this reaction, the amine nucleophile attacks the carbamate carbonyl, and after the collapse of the tetrahedral intermediate, methanol is eliminated. This provides a route to unsymmetrical ureas.

Reactions with Alcohols (Alcoholysis/Transesterification): In the presence of an alcohol and a suitable catalyst (acid or base), the methyl group of the carbamate can be exchanged. This transesterification reaction results in a different carbamate ester and the release of methanol. The reaction is typically reversible and driven to completion by using the new alcohol as a solvent.

Reactions with Thiols: Thiols, particularly as their more nucleophilic thiolate anions, can attack the carbamate carbonyl. This reaction leads to the formation of a thiocarbamate, with the elimination of methanol. The reaction of thiols with electrophiles is a fundamental transformation in biological and synthetic chemistry. nih.govwsu.edu

Table 3: Nucleophilic Acyl Substitution on the Carbamate Group

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R₂NH) | Urea | This compound + R₂NH → 1-(Dialkylcarbamoyl)-4-methylpiperazine + CH₃OH |

| Alcohol (R'OH) | Carbamate | This compound + R'OH ⇌ Alkyl 4-methylpiperazine-1-carboxylate + CH₃OH |

| Thiol (R'SH) | Thiocarbamate | This compound + R'SH → S-Alkyl 4-methylpiperazine-1-carbothioate + CH₃OH |

Reactivity Modulated by the Piperazine Ring Nitrogen Atoms

The piperazine ring contains two nitrogen atoms at positions 1 and 4, which are key centers of reactivity. researchgate.net The nitrogen at the 4-position is a tertiary amine due to the methyl substituent, while the nitrogen at the 1-position is part of a carbamate group. This structural arrangement leads to differential reactivity at these two sites.

N-Alkylation Processes

The N-alkylation of piperazine derivatives is a fundamental transformation for the synthesis of more complex molecules. In the case of this compound, the nitrogen at the 4-position is already alkylated with a methyl group. Further alkylation at this site to form a quaternary ammonium (B1175870) salt is possible but generally requires harsh conditions.

The primary site for N-alkylation is the nitrogen atom of the carbamate group. However, direct alkylation on the nitrogen of a carbamate can be challenging. Studies on simple carbamates have shown that thermodynamically controlled alkylation tends to occur on the nitrogen atom. utexas.edu More commonly in synthetic applications, piperazine derivatives are N-alkylated at a free secondary amine position. For instance, the synthesis of N-alkylpiperazines is often achieved through the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net Another common strategy involves using a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one nitrogen to ensure mono-alkylation on the other, followed by deprotection. researchgate.net Reductive amination is another key method for N-alkylation of piperazines. mdpi.com

For this compound, derivatization through N-alkylation would typically involve modification of the existing methyl group or a more complex synthetic route starting from a different piperazine precursor.

Acylation Reactions

Acylation reactions are a common method for functionalizing piperazines, typically occurring at a secondary amine. ambeed.com In this compound, the nitrogen at the 4-position is a tertiary amine and thus not readily acylated. The nitrogen of the carbamate is already acylated by the methoxycarbonyl group.

Therefore, discussions of acylation with respect to this compound often refer to its formation from 1-methylpiperazine or its use as a building block in further synthetic steps. The synthesis of various 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines highlights the utility of acylation in creating complex piperazine-based structures. nih.gov The reactivity of carboxylic acid derivatives towards acylation follows the general order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org This principle governs the choice of reagents for acylating piperazine precursors.

A method for selective mono-acylation of piperazine has been developed using a flow system where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel before being acylated. colab.ws

Mechanistic Investigations of Compound Degradation

The stability of this compound is a critical factor in its handling and application. Degradation can be initiated by various factors, with thermal stress being a key consideration.

Thermal Degradation Studies (e.g., Nucleophilic Attack, SN2 Reactions)

Studies on the thermal degradation of piperazine and its derivatives, particularly in the context of CO2 capture systems, provide insights into the potential degradation pathways for this compound. The thermal degradation of aqueous piperazine is proposed to be initiated by the nucleophilic attack of a piperazine molecule at an α-carbon of a protonated piperazine molecule, leading to ring-opening. acs.org This is followed by further SN2 substitution reactions that can generate a variety of products. utexas.edu

The degradation of piperazine is a first-order reaction with a significant activation energy. utexas.edu The presence of a methyl group on the piperazine ring has been shown to increase the rate of thermal degradation. researchgate.net Specifically, 1-methylpiperazine (1-MPZ) was found to degrade faster than piperazine at 150 °C. researchgate.net This suggests that this compound may also exhibit enhanced thermal degradation compared to its non-methylated counterparts.

The degradation mechanisms for piperazine blends can involve SN2 substitution reactions, leading to the formation of various substituted piperazines. utexas.edu

Identification and Characterization of Degradation Products

The thermal degradation of piperazine under various conditions leads to a range of products. In studies of concentrated aqueous piperazine at elevated temperatures (135 to 175 °C), the most abundant degradation products identified were N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. acs.org Other identified products from the degradation of piperazine and its blends include ethylenediamine (B42938) (EDA), 2-oxopiperazine (OPZ), formate, acetate (B1210297), and oxalate. hw.ac.uk

Given that methyl substitution can influence the degradation pathway, the thermal decomposition of this compound would be expected to produce a complex mixture of products, potentially including methylated versions of the degradation products observed for piperazine. For example, the degradation of a blend of methyldiethanolamine (MDEA) and piperazine (PZ) was found to produce 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (1,4-DMPZ) through SN2 reactions. utexas.edu

The table below summarizes common degradation products identified in studies of piperazine and its derivatives.

| Precursor(s) | Degradation Condition | Identified Degradation Products | Reference |

| Aqueous Piperazine (PZ) | 135-175 °C | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone | acs.org |

| Aqueous Piperazine (PZ) | 165 °C, 20 weeks | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine | utexas.edu |

| Piperazine (PZ) / KOH | 90 °C, 3 bar O₂ | Ethylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate | hw.ac.uk |

| MDEA / Piperazine (PZ) | Thermal | Diethanolamine (DEA), Methylaminoethanol (MAE), 1-Methylpiperazine (1-MPZ), 1,4-Dimethylpiperazine (1,4-DMPZ) | utexas.edu |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This process is highly dependent on the molecular structure and the polarity of the solvent.

In N2-aryl-N1-anthrylmethylpiperazine, an intramolecular excited charge transfer interaction has been observed. jst.go.jpdocumentsdelivered.com The fluorescence properties of some piperazine derivatives are influenced by solvent polarity, which is a characteristic of ICT. The study of tetrathiafulvalene-fused dipyridophenazine, a donor-acceptor molecule, also provides insights into photoinduced intramolecular charge transfer. utexas.edu

For this compound, the presence of the electron-donating piperazine ring and the electron-withdrawing carbamate group could potentially lead to weak intramolecular charge transfer interactions, although this would likely be less pronounced than in systems with strong aromatic donor-acceptor pairs.

Hydride Transfer Reactions in Related Piperazine Derivatives

The reduction of carbamates, which are structurally related to both esters and amides, can proceed through different pathways depending on the reaction conditions and the specific hydride reagent employed. Generally, the reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the carbamate group. nih.goveurekaselect.com

With strong hydride donors like lithium aluminum hydride (LiAlH₄), the reduction of a carbamate typically leads to the corresponding N-methyl group. The proposed mechanism involves the initial formation of a tetrahedral intermediate after the first hydride attack. This intermediate can then collapse, eliminating the methoxy (B1213986) group (-OCH₃) to form a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion, resulting in the final reduced product, 1,4-dimethylpiperazine. stackexchange.com This process effectively converts the N-alkoxycarbonyl group into an N-methyl group.

In contrast to the powerful and less selective nature of LiAlH₄, other hydride reagents offer more controlled reductions. rsc.org Diisobutylaluminum hydride (DIBAL-H) is a bulkier and more electrophilic reducing agent, which can often allow for partial reduction of esters to aldehydes at low temperatures. nih.govmasterorganicchemistry.com In the case of carbamates, the use of DIBAL-H can potentially lead to different outcomes compared to LiAlH₄, although specific studies on this compound are not extensively documented. However, research on the DIBAL-H reduction of esters within complex molecules containing a piperazine moiety has demonstrated its utility. For instance, the selective reduction of an ester to an aldehyde in the presence of a piperazine ring has been achieved with good conversion and selectivity, highlighting the tunability of hydride reagents. nih.gov

The following table summarizes the outcomes of hydride reduction on a related piperazine derivative, showcasing the influence of the hydride reagent on the reaction products and yields.

| Reactant | Hydride Reagent | Temperature (°C) | Residence Time (min) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (1 eq) | -20 | 1.3 | 56 | Corresponding Aldehyde | 96 | nih.gov |

| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (1 eq) | -40 | 1.3 | 40 | Corresponding Aldehyde | 98 | nih.gov |

| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (3 eq) | -40 | 4 | 89 | Corresponding Aldehyde | 94 | nih.gov |

Data in the table is based on the reduction of a related ester-containing compound in a continuous-flow synthesis of a medicinally relevant piperazine derivative.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is generally selective for aldehydes and ketones. ascensusspecialties.com Its ability to reduce carbamates is limited under standard conditions. However, the reactivity of NaBH₄ can be enhanced by the use of additives or by altering the reaction solvent. For example, the NaBH₄/I₂ system is known to reduce amides, suggesting a potential for the reduction of carbamates as well, likely proceeding through the in-situ generation of diborane. researchgate.net

The stereoselectivity of hydride reductions in piperazine derivatives is another important aspect, particularly when chiral centers are present. The approach of the hydride to the carbonyl group can be influenced by the conformation of the piperazine ring and the nature of the substituents, potentially leading to the preferential formation of one diastereomer over another. nih.gov While specific studies on the stereoselective reduction of this compound are scarce, research on related substituted piperidines and other N-heterocycles has shown that the choice of hydride reagent and reaction conditions can significantly impact the diastereomeric outcome.

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of methyl 4-methylpiperazine-1-carboxylate and its close derivatives is well-documented in the synthesis of high-value chemical entities. Its bifunctional nature allows for sequential or orthogonal reactions, providing a strategic advantage in multi-step synthetic sequences.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, piperazine (B1678402) derivatives are fundamental building blocks. While direct mentions of this compound are specific, the broader class of functionalized piperidines and piperazines, to which it belongs, are key intermediates in the synthesis of new generation, highly active narcotic analgesics, such as remifentanil and novel classes of fentanyl analogues. researchgate.net The synthesis of these complex molecules often involves multi-step processes where piperazine-containing fragments are introduced to build the final molecular architecture. researchgate.net The carboxylate group in this compound provides a convenient handle for further chemical transformations, allowing for its incorporation into larger, more complex structures.

Integral Component in the Production of Bioactive Compounds

The piperazine ring is a common scaffold in a multitude of bioactive compounds due to its favorable pharmacokinetic properties and its ability to interact with biological targets. This compound serves as a precursor to these important molecules. For instance, piperazine derivatives are crucial in the development of compounds with neuropharmacological activities, including antidepressant and anxiolytic properties. nih.gov The synthesis of novel derivatives often involves the modification of the piperazine core, and starting materials like this compound are instrumental in this process. Furthermore, the synthesis of novel imatinib (B729) derivatives, a class of anticancer agents, utilizes aryl piperazine groups to enhance their biological activity. nih.gov

Synthesis of Specific Complex Chemical Entities

The application of this compound and its associated intermediates extends to the synthesis of highly specific and complex chemical structures with significant therapeutic potential.

Formation of Amides and Esters for Pharmaceutical Applications

The formation of amide bonds is one of the most frequent and critical reactions in pharmaceutical synthesis. researchgate.netsci-hub.se Intermediates derived from this compound, such as 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride, are key reactants in these coupling reactions. google.com In the synthesis of the anticancer drug imatinib, for example, an amide bond is formed between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine and a benzoyl chloride derivative of 4-methylpiperazine. google.com This reaction highlights the role of the piperazine moiety in the final drug structure and the importance of its carboxylated precursors in facilitating the amide coupling process. The synthesis of various other pharmaceutical amides also relies on the reactivity of piperazine-containing intermediates. researchgate.net

Utilization in Kinase Inhibitor Library Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. ed.ac.uk The piperazine scaffold is a prevalent feature in many kinase inhibitors, contributing to their binding affinity and selectivity. The development of novel kinase inhibitors often involves the creation of extensive compound libraries to screen for optimal activity. This compound and similar building blocks are valuable in the synthesis of these libraries. For example, in the development of mTOR inhibitors, a tricyclic benzonaphthyridinone inhibitor was synthesized starting from a quinoline (B57606) identified in a biochemical assay, with piperazine derivatives being key components in the final structure. nih.gov The ability to readily modify the piperazine core allows for the generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Precursors for Advanced Drug Candidate Development (e.g., Imatinib-related intermediates)

This compound is a direct precursor to key intermediates in the synthesis of the groundbreaking anti-cancer drug, Imatinib. epa.govresearchgate.net Specifically, the intermediate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a crucial component that is condensed with the amine-containing portion of the molecule to form the final imatinib structure. google.comepa.govresearchgate.net The synthesis of this key intermediate can be achieved through various routes, including the reductive alkylation of 1-methylpiperazine (B117243). researchgate.net The efficiency and scalability of the synthesis of these imatinib-related intermediates are of significant industrial importance.

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 5344-04-7 | C7H14N2O2 | Synthetic Intermediate |

| Imatinib | 152459-95-5 | C29H31N7O | Anticancer Drug |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-49-8 | C13H18N2O2 | Imatinib Intermediate |

| Remifentanil | 132875-61-7 | C20H28N2O5 | Narcotic Analgesic |

| Fentanyl | 437-38-7 | C22H28N2O | Narcotic Analgesic |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | 152460-10-1 | C17H16N4 | Imatinib Intermediate |

| 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride | 106261-50-1 | C13H17ClN2O | Imatinib Intermediate |

Contributions to Material Science Research and Polymer Chemistry

Despite the versatile applications of piperazine and its derivatives in various fields of chemistry, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific research detailing the contributions of this compound to material science and polymer chemistry.

While the core piperazine structure is a known building block in polymer science, particularly for creating materials with specific functional properties, the direct application or incorporation of this compound into polymer chains or material matrices is not documented in available research.

Studies on related compounds offer a glimpse into the potential roles that piperazine derivatives can play in material science:

Antimicrobial Polymers: Piperazine itself is used to synthesize monomers that can be polymerized to create materials with antimicrobial properties. These polymers often work by disrupting the cell membranes of microbes. rsc.orgnih.govresearchgate.net The synthesis typically involves reacting piperazine with other molecules to introduce polymerizable groups. rsc.org

Functional Polymers: Piperazine derivatives are utilized to create functional polymers, such as azetidinium-functionalized polymers, through reactions with couplers like epichlorohydrin. acs.org These polymers can have applications in various specialized fields.

Metal-Organic Frameworks (MOFs) and Catalysis: The broader class of piperazine derivatives has been explored in the development of metal-organic frameworks and as ligands in catalysis due to the coordinating properties of the nitrogen atoms. rsc.orgbiointerfaceresearch.com

It is important to note that these applications involve piperazine or other derivatives, and not specifically this compound. The presence of the methyl ester and the N-methyl group in this compound gives it distinct chemical properties that would influence its behavior as a monomer or an additive in polymer synthesis. However, without specific studies, its role in this context remains theoretical.

Patents mentioning this compound are primarily focused on its use as an intermediate in the synthesis of pharmaceutically active compounds for treating neurological disorders. google.comgoogle.com In this context, polymers are sometimes mentioned as potential matrices for the controlled release of the final drug product, but this does not constitute a use of the specified compound in polymer chemistry itself.

Pharmacological and Biological Research Avenues

General Biological Activity and Potential in Drug Development

The methyl 4-methylpiperazine-1-carboxylate moiety is a versatile scaffold that has demonstrated broad biological activity, making it a valuable component in drug discovery. The piperazine (B1678402) ring system, in general, is a common feature in many approved drugs, and its derivatives are known to exhibit a wide spectrum of pharmacological effects. The presence of the methyl group on one nitrogen and a methyl carboxylate group on the other provides a unique combination of lipophilicity and polarity, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The structural features of this compound allow for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening against various biological targets. This has led to the identification of derivatives with significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. The inherent flexibility of the piperazine ring also allows it to act as a linker or a pharmacophore, orienting other functional groups in a way that facilitates optimal interaction with biological macromolecules.

Therapeutic Explorations and Pharmacological Activities

The following subsections detail the specific therapeutic areas where derivatives of this compound have shown promise.

The this compound scaffold is a key component in a variety of compounds investigated for their anticancer properties. These derivatives have been shown to inhibit the growth of numerous cancer cell lines and induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net

One area of focus has been the development of cyclin-dependent kinase (CDK) inhibitors. For instance, a potent, orally available CDK inhibitor, PHA-848125, incorporates a methylpiperazine group and has shown efficacy in preclinical xenograft models of human ovarian carcinoma. nih.gov This compound is currently undergoing clinical trials. nih.gov

Furthermore, derivatives of 1,4-naphthoquinone (B94277) incorporating a piperazine moiety have demonstrated improved antiproliferative activity against prostate, breast, and colon cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of STAT3 dimerization, a key signaling pathway in cancer. nih.gov

Studies on quinazoline (B50416) derivatives have also highlighted the importance of the methylpiperazine group. N-methyl-4-(4-methoxyanilino)quinazolines have been identified as potent inducers of apoptosis. nih.gov The strategic placement of substituents on the quinazoline ring, in conjunction with the methylpiperazine moiety, has been shown to be critical for their activity. nih.gov Similarly, novel piperazine derivatives of vindoline (B23647) have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. researchgate.net

The ability of these compounds to induce apoptosis is a key aspect of their anticancer potential. For example, some 1,4-benzothiazine analogs can trigger apoptosis through a complex series of biochemical events, including the activation of caspases and the release of cytochrome c from mitochondria. nih.gov The structural characteristics of the this compound moiety can influence these apoptotic pathways. nih.gov

| Compound Type | Cancer Cell Line(s) | Observed Activity | IC50/GI50 Values | Reference |

|---|---|---|---|---|

| PHA-848125 | Human ovarian carcinoma (A2780) | CDK inhibition, tumor growth inhibition | Not specified in abstract | nih.gov |

| 1,4-Naphthoquinone Derivatives (PD9, PD10, PD11, PD13, PD14, PD15) | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | Antiproliferative, STAT3 dimerization inhibition | 1–3 μM | nih.gov |

| Vindoline-piperazine conjugates | Various human tumor cell lines | Antiproliferative | Low micromolar GI50 values | researchgate.net |

| Phenylthiazolidin-4-one piperazine derivatives | MDA-MB-231 | Cytotoxicity | Potent activity, better than positive control | researchgate.net |

| Ursolic acid derivatives | Triple-negative MDA-MB-231, Estrogen-dependent MCF-7 | Cytotoxicity, Apoptosis induction (increase in Bax) | 14-17.5 µM (MDA-MB-231) | mdpi.com |

| 4-Hydroxyquinolone analogues | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | Antiproliferative | Moderate activity (IC50 values from 148.3 to 239.4 µM for some compounds) | |

| Halogenated Methyl 1-benzofuran-3-carboxylate derivatives | A549 (lung), HepG2 (liver) | Cytotoxicity, Pro-oxidative and proapoptotic properties | IC50 of 3.5 ± 0.6 μM (Compound 8 in A549) | nih.gov |

The this compound scaffold has also been incorporated into compounds with promising antiparasitic activity, particularly against the malaria parasite, Plasmodium falciparum, and the causative agent of Chagas disease, Trypanosoma cruzi.

In the fight against malaria, a series of 1,4-disubstituted piperidine (B6355638) derivatives, which are structurally related to the piperazine core, have been synthesized and evaluated. Some of these compounds exhibited potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum in the nanomolar range. nih.gov For example, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov

Research into new treatments for Chagas disease has also explored compounds containing a piperazine-like core. A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested for trypanocidal activity. nih.gov While some compounds showed high activity against intracellular T. cruzi amastigotes, they also exhibited significant toxicity to host cells, indicating the need for further chemical optimization to improve selectivity. nih.gov

| Compound Type | Parasite | Strain | Observed Activity | IC50 Values | Reference |

|---|---|---|---|---|---|

| 1,4-Disubstituted piperidine derivative (13b) | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | Antimalarial | 4.19 nM | nih.gov |

| 1,4-Disubstituted piperidine derivative (13b) | Plasmodium falciparum | W2 (chloroquine-resistant) | Antimalarial | 13.30 nM | nih.gov |

| 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | Trypanosoma cruzi | Y strain | Trypanocidal | Not specified, high activity observed | nih.gov |

Derivatives incorporating the this compound scaffold have demonstrated notable antimicrobial and antifungal activities. These compounds have been tested against a range of pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.

A series of methylsulfanyl-triazoloquinazoline derivatives were synthesized and showed broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov

Similarly, novel piperazine analogs containing azole moieties have been synthesized and evaluated for their antimicrobial properties. Derivatives with an imidazole (B134444) moiety showed better antibacterial and antifungal activity compared to those with a triazole moiety. researchgate.net

Furthermore, research on methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov These studies suggest that the piperazine moiety, when combined with other heterocyclic systems, can lead to potent antimicrobial agents.

| Compound Type | Microorganism(s) | Observed Activity | MIC Values | Reference |

|---|---|---|---|---|

| Methylsulfanyl-triazoloquinazoline derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Antibacterial | 6.25 and 12.50 µg/mL | nih.gov |

| Piperazine-azole analogs | P. aeruginosa, S. aureus, C. albicans | Antimicrobial | Active | researchgate.net |

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus | Antifungal | 0.004–0.06 mg/mL | nih.gov |

The this compound scaffold is a key feature in several compounds with significant activity in the central nervous system (CNS), particularly demonstrating antidepressant and anxiolytic properties.

A notable example is tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate (LQFM104), which has shown both anxiolytic and antidepressant-like effects in rodent models. nih.gov These effects are believed to be mediated, at least in part, by the serotonergic system. nih.gov Another related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), exhibited anxiolytic-like activity that was found to be mediated through both benzodiazepine (B76468) and nicotinic pathways. nih.gov

Further studies on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative also revealed anxiolytic-like activity, with the serotonergic system implicated in its mechanism of action. mdpi.com The antidepressant effects of eucalyptol (B1671775) (1,8-cineole) have also been investigated, with studies suggesting it may act at the benzodiazepine site on the GABAA receptor to produce anxiolytic effects. nih.gov

| Compound | Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) | Anxiolytic and Antidepressant-like | Mice | Mediated by serotonergic pathways | nih.gov |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Anxiolytic-like | Mice | Mediated through benzodiazepine and nicotinic pathways | nih.gov |

| 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Anxiolytic-like | Rodents | Possible participation of the serotonergic system | mdpi.com |

| Eucalyptol (1,8-cineole) | Anxiolytic | Rats | May act at the benzodiazepine site on the GABAA receptor | nih.gov |

The this compound scaffold has been utilized in the development of novel antiviral agents. Research in this area has led to the identification of derivatives with activity against a range of viruses.

A series of 1-aryl-4-arylmethylpiperazine derivatives were designed and synthesized as Zika virus (ZIKV) inhibitors. nih.gov These compounds were found to act as ZIKV entry inhibitors and also showed inhibitory activity against coronaviruses and influenza A virus at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. nih.gov

In other research, schizonepetin derivatives incorporating a piperazine moiety showed inhibitory activity against Herpes Simplex Virus-1 (HSV-1) and influenza virus H3N2. mdpi.com The introduction of halogens into the structure of these derivatives was found to improve their antiviral activity. mdpi.com Furthermore, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. rsc.org

| Compound Type | Virus(es) | Observed Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1-Aryl-4-arylmethylpiperazine derivatives | Zika virus (ZIKV), Coronavirus, Influenza A virus | Antiviral (entry inhibitors) | Broad-spectrum potential | nih.gov |

| Schizonepetin derivatives | Herpes Simplex Virus-1 (HSV-1), Influenza virus H3N2 | Antiviral | Halogenation improved activity | mdpi.com |

| Pyrazole derivatives with hydroxyquinoline scaffold | SARS-CoV-2, MERS-CoV, HCoV-229E | Antiviral | Potent inhibition of SARS-CoV-2 at lower concentrations | rsc.org |

| 4-Oxo-4H-quinolin-1-yl acylhydrazone derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | Some compounds showed higher activity than ribavirin | nih.gov |

| Closo-decaborate anion derivatives | Influenza A(H1N1)pdm09 | Antiviral | One compound had an IC50 of 5.0 μg/mL | mdpi.com |

Pharmacokinetic Research Methodologies (excluding dosage)

No studies detailing the metabolic pathways or identifying the metabolites of this compound are available. Metabolic studies have been conducted on more complex molecules containing the 4-methylpiperazine moiety. For instance, the metabolism of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride has been investigated in rats, revealing metabolites formed through processes such as desmethylation, N-acetylation, N-formylation, hydroxylation, and oxidation of the piperazine ring. nih.gov However, the metabolic fate of the simpler this compound is likely to be different and would need to be determined through specific in vitro and in vivo studies.

There is no available information regarding the bioavailability or tissue distribution of this compound. The physicochemical properties of a compound, such as its lipophilicity, size, and charge, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. While general principles of pharmacokinetics can be applied, the specific influence of the methyl ester and the N-methyl group on the bioavailability and tissue distribution of this particular piperazine derivative has not been experimentally determined.

Data Tables

Due to the absence of specific research data for this compound in the specified areas, no data tables can be generated.

Interaction with Biological Macromolecules (e.g., DNA Binding)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacological research, providing insights into potential mechanisms of action and therapeutic applications. While direct research on the interaction of this compound with biological macromolecules, particularly DNA, is not extensively documented in publicly available literature, the structural motifs present in the compound, namely the piperazine ring, are frequently encountered in a wide array of biologically active molecules known to engage with macromolecules.

The piperazine moiety is recognized in medicinal chemistry as a "privileged scaffold". biointerfaceresearch.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The versatility of the piperazine ring allows it to be incorporated into larger molecules to modulate their physicochemical properties, such as aqueous solubility and cell permeability, which are critical for effective interaction with biological systems. mdpi.com Furthermore, the piperazine skeleton can serve as a linker or a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with their target macromolecules. nih.govnih.gov

In the context of DNA binding, more complex molecules containing a piperazine ring have been investigated. For instance, certain 1,8-naphthalimide-piperazine derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to significant biological effects, including the inhibition of enzymes like topoisomerase. nih.gov Additionally, dithiocarbamate/piperazine bridged pyrrolobenzodiazepines have been synthesized and evaluated as DNA-minor groove binders. researchgate.net The mode of interaction for small molecules with DNA can vary and includes intercalation, groove binding, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. mdpi.com

The interaction of piperazine-containing compounds is not limited to DNA. These derivatives have been shown to bind to various proteins, including enzymes and receptors. For example, certain piperazine derivatives can act as inhibitors of enzymes by binding to their active sites. researchgate.net Studies on piperazine-substituted BODIPY-anthracene dyads have demonstrated their ability to bind to serum proteins like bovine serum albumin (BSA), a property that can influence their bioavailability and distribution in biological systems. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Modeling of Electronic and Vibrational Properties

Quantum chemical modeling is a fundamental tool for investigating the molecular properties of chemical compounds from first principles.

Density Functional Theory (DFT) Applications

DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-methylpiperazine-1-carboxylate, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations rely on approximating the exchange-correlation functional, with common choices including B3LYP and PBE. The selection of a basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results. Such studies on related piperazine (B1678402) derivatives have been used to analyze molecular stability and reactivity. jddtonline.info

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of compounds. For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as n → π* or π → π* transitions, and predict the wavelengths at which it absorbs light. These theoretical spectra are often compared with experimental data for validation. researchgate.net

Multireference Perturbation Theory (MRPT) and Configurational Averaged Self-Consistent Field (CASSCF) Calculations

For molecules with complex electronic structures, such as those with significant electron correlation or near-degeneracies between electronic states, single-reference methods like DFT may not be adequate. In such cases, multireference methods like CASSCF followed by MRPT (e.g., CASPT2) are employed. These methods provide a more accurate description of the electronic states and potential energy surfaces. While there is no indication in the available literature that this compound requires such a high level of theory, these methods represent the gold standard for accuracy in computational chemistry.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.orgpku.edu.cn A smaller gap generally implies higher reactivity. For a molecule like this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net An MEP map for this compound would be invaluable for predicting its intermolecular interaction patterns, including hydrogen bonding capabilities, and for identifying its reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

A specific Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions, is not available in the reviewed literature. Such an analysis would typically involve the calculation of donor-acceptor interactions and their stabilization energies, revealing the delocalization of electron density between occupied and unoccupied orbitals.

Spectroscopic Property Prediction and Interpretation

Theoretical Infrared and Raman Spectra Simulations

Computational simulations of the infrared and Raman spectra for this compound have not been reported. Theoretical vibrational analysis is a powerful tool for assigning experimental spectral bands to specific molecular motions. These simulations, often performed using Density Functional Theory (DFT), would help in understanding the vibrational modes of the piperazine ring, the methyl group, and the carboxylate moiety.

Electronic Absorption Spectrum Prediction

No studies predicting the electronic absorption spectrum of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) were found. Such predictions would provide information on the electronic transitions, oscillator strengths, and the maximum absorption wavelengths (λmax) of the molecule.

Computational Studies on Reactivity and Molecular Interactions

Reaction Mechanism Elucidation (e.g., Degradation Pathways)

There is no available research detailing the computational elucidation of reaction mechanisms, such as degradation pathways, for this compound. Computational chemistry can be employed to model reaction coordinates, identify transition states, and calculate activation energies, thereby providing a molecular-level understanding of chemical transformations.

Adsorption Behavior on Surfaces (e.g., Corrosion Inhibition)

While computational studies on the adsorption behavior of similar piperazine derivatives on metal surfaces for corrosion inhibition exist, no specific research was found for this compound. These studies typically involve quantum chemical calculations and molecular dynamics simulations to investigate the adsorption energy, orientation of the molecule on the surface, and the nature of the inhibitor-metal bond.

Energetics of Hydride Transfer Reactions

Theoretical and computational investigations into the energetics of hydride transfer reactions involving this compound are not extensively available in the current body of scientific literature. Hydride transfer reactions are fundamental in many chemical and biological processes, and their energetic profiles are typically elucidated using quantum mechanical calculations. These studies would involve calculating the hydricity (hydride donor ability) of the molecule, which is the Gibbs free energy of the reaction involving the heterolytic cleavage of a C-H bond to yield a hydride ion (H-) and a cation.

Such computational studies would provide valuable insights into the compound's potential as a reducing agent in synthetic chemistry or its role in bio-redox reactions. However, specific energetic data, such as activation barriers and reaction enthalpies for hydride transfer from this compound to an acceptor molecule, have not been reported in peer-reviewed studies. Future computational research would be necessary to determine these parameters and to understand the kinetic and thermodynamic feasibility of such reactions.

Prediction of Pharmacological Parameters (e.g., ADME Properties)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico tools, which use computational models to predict these parameters, offer a rapid and cost-effective means of assessing the potential pharmacokinetic profile of a molecule like this compound. nih.govnih.govnih.gov These predictions help in identifying potential liabilities early on, thereby guiding medicinal chemistry efforts to optimize drug candidates. nih.govuq.edu.au